Daidzoside;NPI-031D;Daidzein 7-O-glucoside

Description

Elucidation of Daidzoside Biosynthetic Pathways in Plant Systems

The biosynthesis of daidzoside is a specialized branch of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites.

The journey to daidzoside begins with intermediates from the central flavonoid biosynthesis pathway. nih.gov The key precursor, liquiritigenin (B1674857), is formed through the action of chalcone (B49325) reductase (CHR). nih.gov This step is crucial as it diverts substrates from the main flavonoid pathway towards the specific branch leading to isoflavones like daidzein (B1669772). nih.gov Isoflavone (B191592) synthase (IFS), a key enzyme in this diversion, then converts liquiritigenin to the isoflavone aglycone, daidzein. nih.gov This enzymatic step represents a critical juncture, committing the metabolic flow to the production of isoflavonoids. genome.jpresearchgate.net

Once daidzein is synthesized, it undergoes glucosylation, a process that attaches a glucose molecule to the daidzein structure. This reaction is primarily catalyzed by the enzyme UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT), also known as UGT. researchgate.netoup.com This enzyme specifically transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of daidzein, resulting in the formation of daidzin (B1669773) (daidzein 7-O-glucoside). researchgate.netnih.gov This glucosylation step is vital for increasing the water solubility and stability of the compound within the plant cell. oup.com

Following glucosylation, daidzin can be further modified, most notably through malonylation. This reaction is catalyzed by malonyl-CoA:isoflavone 7-O-glucoside 6″-O-malonyltransferase. researchgate.netoup.com This enzyme transfers a malonyl group from malonyl-CoA to the 6″ position of the glucose moiety attached to daidzin. researchgate.netoup.comnih.gov This results in the formation of 6″-O-malonyldaidzin. oup.comnih.gov This malonylation is a common modification of isoflavone glucosides in plants like soybean and is thought to play a role in their transport and storage. oup.comnih.gov

The biosynthesis of daidzoside is a highly organized process within the plant cell, involving metabolic channeling and compartmentation. nih.gov This means that the enzymes involved in the pathway are often physically associated with each other, forming multi-enzyme complexes or "metabolons". nih.govnih.gov This close proximity allows for the efficient transfer of intermediates from one enzyme to the next, minimizing the loss of intermediates and preventing unwanted side reactions. princeton.edu For instance, some enzymes in the isoflavonoid (B1168493) pathway are localized to the endoplasmic reticulum, while others are found in the cytosol, indicating a sophisticated level of spatial organization. nih.gov This subcellular compartmentation is crucial for regulating the metabolic flux and ensuring the efficient synthesis of daidzoside and its derivatives. researchgate.netresearchgate.net

Distribution and Accumulation Patterns in Natural Sources

Daidzoside is predominantly found in plants belonging to the Fabaceae (legume) family. wikipedia.org Its concentration can vary significantly depending on the plant species, tissue type, and developmental stage.

Daidzoside is a characteristic isoflavone of many economically important leguminous plants.

Glycine max (Soybean): Soybeans are a major dietary source of daidzoside. pfigueiredo.orgui.ac.id Studies have shown that the daidzin content in different soybean varieties can range from 15.03 to 35.02 g/100 g. pfigueiredo.org Another study on Korean black soybean landraces reported daidzin contents ranging from 4.6 to 108.7 mg/100 g of dried seeds, highlighting the significant variation among different cultivars. mdpi.com Fermentation of soybeans can significantly increase the levels of the aglycone daidzein by converting daidzin. rsc.org One study noted that the daidzein content was approximately 0.0423 mg/g of dry seed weight. researchgate.net

Pueraria lobata (Kudzu): The root of the kudzu plant is another rich source of daidzoside. nih.govmdpi.com In kudzu root cultures, daidzin and its malonylated form, malonyl-daidzin, were found in high concentrations, at 32.2 mg/g and 29.1 mg/g of dried extract, respectively. nih.gov Reference materials developed from kudzu rhizome show daidzin levels that are significantly higher than in many soy-based materials. researchgate.netnih.gov

Medicago sativa (Alfalfa): Alfalfa is also known to contain isoflavonoids, including daidzein, the aglycone of daidzoside. ekb.egacademicjournals.org While specific quantitative data for daidzoside in alfalfa is less common in the provided search results, the presence of its precursor confirms its biosynthesis within this species. academicjournals.org Alfalfa is recognized for its rich phytochemical profile, which includes a variety of flavonoids and their glycosides. ekb.egdss.go.thnih.gov

Structure

2D Structure

3D Structure

Properties

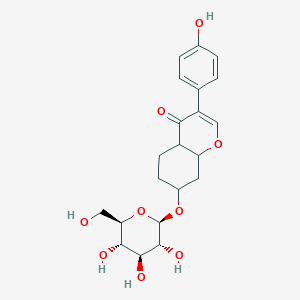

Molecular Formula |

C21H26O9 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

XUPUDCSHPCIQGX-KICSNGMASA-N |

Isomeric SMILES |

C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Daidzoside

Distribution and Accumulation Patterns in Natural Sources

Identification in Diverse Plant Organisms

Daidzoside and its aglycone, daidzein (B1669772), have been identified in a variety of plant species, particularly within the Fabaceae (legume) family. Its presence is not exclusive to legumes, as related compounds are found in other plant families.

Salvia hispanica (Chia) Chia seeds are recognized for their rich content of phenolic compounds, including caffeic acid and rosmarinic acid. [No search results found] Among the various phytochemicals, the isoflavone (B191592) daidzein has also been identified, although typically in smaller quantities compared to other active compounds. [No search results found] The herb of Salvia hispanica is also noted to be rich in polyphenolic compounds. nih.gov

| Compound Class | Specific Compounds | Reference |

|---|---|---|

| Phenolic Acids | Rosmarinic acid, Caffeic acid, Chlorogenic acid, Gallic acid, Sinapinic acid | [No search results found, 17] |

| Flavonoids | Quercetin, Kaempferol, Myricetin, Naringin, Rutin, Carnosol | [No search results found, 17] |

| Isoflavones | Daidzein, Genistein, Glycitein | [No search results found] |

| Vitamins | Vitamin A, Vitamin B1, Vitamin B2, Vitamin B3 | [No search results found] |

Begonia nantoensis The genus Begonia is extensive, comprising over 1,800 species known for significant morphological and phytochemical diversity. envirobiotechjournals.comufl.edu General phytochemical screenings of various Begonia species, such as Begonia palmata, Begonia picta, and Begonia grandis, have confirmed the presence of broad classes of secondary metabolites, including flavonoids, phenols, and glycosides. envirobiotechjournals.comsciencescholar.usphcogres.com For instance, studies on Begonia malabarica led to the isolation of the flavonoids luteolin (B72000) and quercetin. nih.gov However, the specific identification of Daidzoside or its aglycone daidzein in Begonia nantoensis is not documented in the available scientific literature.

Astragalus propinquus (syn. Astragalus membranaceus) The root of Astragalus propinquus, a staple in traditional Chinese medicine, is a well-documented source of isoflavonoids. researchgate.netnih.gov Chemical profiling has confirmed the presence of both daidzein and its 7-O-glucoside, Daidzoside (often referred to as daidzin (B1669773) in this context). researchgate.netbotanicalauthentication.org These compounds are found alongside other flavonoids, such as formononetin, and the plant's most famous constituents, the astragaloside (B48827) saponins. researchgate.netnih.gov Research combining transcriptomics and network pharmacology has further highlighted daidzein as a key active component in Astragalus membranaceus. nih.gov

| Plant Species | Common Name | Compound Identified | Reference |

|---|---|---|---|

| Salvia hispanica | Chia | Daidzein | [No search results found] |

| Begonia nantoensis | N/A | Not Reported | N/A |

| Astragalus propinquus | Astragalus | Daidzoside (Daidzin) & Daidzein | researchgate.netbotanicalauthentication.orgnih.gov |

| Psoralea corylifolia | Bakuchi | Daidzoside (Daidzin) | nih.gov |

| Soybean & other legumes | Soybean | Daidzoside (Daidzin) & Daidzein | wikipedia.org |

Physiological Roles and Defensive Mechanisms of Daidzoside in Plants

In plants, isoflavones like Daidzoside and its aglycone daidzein are not inert substances but play dynamic roles in survival, interaction, and defense. Their functions are primarily centered on mediating interactions with other organisms and protecting the plant from various stresses.

Role as Phytoalexins: One of the most critical roles of isoflavones is their function as phytoalexins. nih.gov These are antimicrobial and antioxidative compounds that are synthesized by plants and accumulate rapidly at sites of pathogen infection. nih.gov The synthesis of daidzein is induced as a defense response to pathogenic attacks from fungi and bacteria. wikipedia.orgresearchgate.net Daidzein itself serves as a precursor to more complex phytoalexins, such as glyceollin (B191339) in soybeans, which exhibit potent antimicrobial activity. wikipedia.org The accumulation of these compounds helps to inhibit the growth of invading pathogens, forming a crucial part of the plant's induced defense system. nih.gov

Role in Symbiotic Relationships: Beyond defense, isoflavones are key signaling molecules in the establishment of symbiotic relationships, particularly between leguminous plants and nitrogen-fixing rhizobial bacteria. oup.comdntb.gov.ua Isoflavones, including daidzein, are exuded by the plant roots into the soil. nih.gov These molecules act as chemoattractants for compatible rhizobia and are crucial for inducing the expression of bacterial nod (nodulation) genes. oup.com This molecular dialogue is the first step in the complex process that leads to the formation of root nodules, where the bacteria convert atmospheric nitrogen into ammonia, a form of nitrogen the plant can use.

The production of Daidzoside can be seen as a strategic storage mechanism. The glycoside form is generally more stable and water-soluble, allowing for transport and storage within the plant cell's vacuole. When the plant tissue is damaged or infected, enzymes can cleave the glucose molecule, releasing the more biologically active aglycone, daidzein, to perform its defensive functions. nih.gov

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Daidzoside (Daidzin, NPI-031D) | Isoflavone Glycoside |

| Daidzein | Isoflavone (Aglycone) |

| Genistein | Isoflavone |

| Glycitein | Isoflavone |

| Liquiritigenin (B1674857) | Flavanone |

| L-phenylalanine | Amino Acid |

| p-Coumaric acid | Phenolic Acid |

| Malonyl-CoA | Coenzyme A derivative |

| Glyceollin | Pterocarpan (Phytoalexin) |

| Rosmarinic acid | Phenolic Acid |

| Caffeic acid | Phenolic Acid |

| Chlorogenic acid | Phenolic Acid |

| Gallic acid | Phenolic Acid |

| Sinapinic acid | Phenolic Acid |

| Quercetin | Flavonol (Flavonoid) |

| Kaempferol | Flavonol (Flavonoid) |

| Myricetin | Flavonol (Flavonoid) |

| Naringin | Flavanone Glycoside |

| Rutin | Flavonol Glycoside |

| Carnosol | Diterpene |

| Luteolin | Flavone (Flavonoid) |

| Formononetin | Isoflavone |

Preclinical Biological Activities and Mechanistic Investigations of Daidzoside

Antioxidant Activities and Molecular Mechanisms

The antioxidant effects of daidzoside and its metabolite daidzein (B1669772) are attributed to both direct free radical scavenging and indirect modulation of the body's endogenous antioxidant defense systems.

In Vitro Assays for Reactive Oxygen Species Scavenging and Lipid Peroxidation Inhibition

Daidzoside and its aglycone, daidzein, have demonstrated the ability to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation in various cell-free and cell-based assays. Lipid peroxidation is a detrimental process initiated by free radicals that can damage cell membranes and other critical biomolecules oup.comthieme-connect.de.

Daidzein has been shown to inhibit lecithin (B1663433) peroxidation that is induced by superoxide (B77818) anions, a type of reactive oxygen species researchgate.net. In studies using phosphatidylcholine liposomes, daidzein demonstrated an inhibitory effect on lipid peroxidation, with its anionic form at the membrane interface showing greater activity compared to its neutral form nih.gov. Furthermore, an 8-hydroxydaidzein metabolite has shown ROS-reducing capabilities in sodium nitroprusside (SNP)-induced models and antioxidant effects in ABTS and DPPH assays researchgate.net. While some studies have noted that daidzein itself may not show prominent activity in certain cell-free assays like the DPPH assay spandidos-publications.com, others have quantified its scavenging potential.

| Assay | Compound | Result (IC50 / FRS50) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Daidzein | 110.25 µg/mL | spandidos-publications.com |

| DPPH Free Radical Scavenging | Kudzu Leaf Extract (Main components: Daidzin (B1669773), Genistin) | 437 ± 11 µg/mL | nih.gov |

| ABTS+• Radical Scavenging | Kudzu Leaf Extract (Main components: Daidzin, Genistin) | 121 ± 6.6 µg/mL | nih.gov |

IC50/FRS50: The concentration required to cause 50% inhibition/scavenging of the radical.

Modulation of Endogenous Antioxidant Systems and Cellular Signaling Pathways

Beyond direct scavenging, daidzoside and daidzein exert indirect antioxidant effects by enhancing the cellular defense network. This involves the upregulation of crucial antioxidant enzymes and the activation of key signaling pathways. The body's primary antioxidant enzymes include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which then neutralize the hydrogen peroxide nih.govnih.gov.

Studies have shown that both daidzin and daidzein can stimulate the activity of these enzymes. In HepG2 human liver cancer cells, both compounds were found to increase catalase activity nih.govnih.gov. Daidzein also stimulated total SOD activity in the same cell line nih.gov. In rat hepatoma cells, daidzein treatment led to a two- to threefold increase in catalase mRNA expression and a slight increase in GPx levels nih.gov. Animal studies corroborate these findings, showing that supplementation with soy isoflavones, including daidzein, increased SOD and catalase activities in exercised rats oup.com.

A primary mechanism for this enzymatic upregulation is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.gov. Under normal conditions, Nrf2 is kept inactive by the Keap1 protein researchgate.netnih.gov. In response to oxidative stress, Nrf2 is released, moves to the nucleus, and initiates the transcription of antioxidant genes nih.govmdpi.com. Daidzein has been shown to exert protective effects against oxidative stress in porcine intestinal epithelial cells (IPEC-J2) through a mechanism related to the activation of this Nrf2 pathway researchgate.netnih.gov. Specifically, pretreatment with daidzein preserved the expression of Nrf2 and catalase in cells challenged with hydrogen peroxide nih.gov. Similarly, isoflavone (B191592) mixtures containing daidzin have been found to activate the Nrf2 signaling pathway, leading to reduced oxidative stress in models of atherosclerosis.

Anti-inflammatory Effects and Cellular Targets

Daidzoside and daidzein exhibit significant anti-inflammatory properties by regulating the production of inflammatory molecules and modulating the signaling pathways that control the inflammatory response.

Regulation of Pro-inflammatory Mediators in Cellular Models

In cellular models of inflammation, particularly using macrophage cells like RAW264.7 which are key players in the immune response, daidzoside (daidzin) and daidzein have been shown to suppress the production of several key pro-inflammatory mediators. When macrophages are activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), prostaglandins (B1171923) (via cyclooxygenase-2 or COX-2), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Daidzin has been demonstrated to significantly reduce the LPS-induced release of NO and IL-6 in RAW264.7 macrophages. It also down-regulates the protein expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation, and COX-2 nih.gov. Similar effects were observed in zebrafish inflammatory models. Daidzein also dose-dependently suppresses NO production, with a reported IC50 of approximately 50 µM nih.gov.

| Compound | Mediator | Effect | Reference |

|---|---|---|---|

| Daidzin | Nitric Oxide (NO) | Reduced | nih.gov |

| Interleukin-6 (IL-6) | Reduced | ||

| iNOS Protein Expression | Reduced | nih.gov | |

| COX-2 Protein Expression | Reduced | nih.gov | |

| Daidzein | Nitric Oxide (NO) | Reduced (IC50 ≈ 50 µM) | nih.gov |

| Interleukin-6 (IL-6) | Reduced | oup.com | |

| Chemokine (C-C motif) ligand 2 (CCL2) | Reduced | mdpi.com |

Impact on Inflammatory Signaling Cascades (e.g., effects on adipocytokine gene expression)

The anti-inflammatory effects of daidzoside are underpinned by its ability to interfere with critical intracellular signaling cascades. The activation of pathways like mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) is a crucial step in triggering the expression of pro-inflammatory genes.

Studies show that daidzin inhibits inflammation by partially suppressing the MAPK signaling pathway, specifically reducing the phosphorylation of p38 and ERK nih.gov. It also targets the NF-κB pathway by reducing the phosphorylation of the p65 subunit and inhibiting its translocation into the nucleus, which is a necessary step for it to function as a transcription factor nih.gov. Further research has shown daidzin can also inhibit the STAT3 signaling pathway.

In the context of obesity-related inflammation, which involves crosstalk between adipocytes (fat cells) and macrophages, daidzein has been shown to modulate the expression of adipocytokines. In co-cultures of adipocytes and macrophages, daidzein decreased the expression of pro-inflammatory genes like Chemokine (C-C motif) ligand 2 (CCL2) and IL-6 thieme-connect.demdpi.com. This effect is mediated by activating peroxisome proliferator-activated receptors (PPAR-α and -γ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway, another component of the MAPK cascade mdpi.com. By activating PPAR-γ in adipocytes, daidzein can reverse the suppression of adiponectin, an anti-inflammatory adipokine thieme-connect.de.

Cardiovascular System Modulation in Preclinical Models

The antioxidant and anti-inflammatory activities of daidzoside and daidzein contribute to their protective effects on the cardiovascular system, which have been observed in various preclinical models. A recent review of in vitro and animal studies concluded that both compounds are effective in mitigating conditions and risk factors related to cardiovascular disease, including inflammation, oxidative stress, hypertension, and myocardial infarction spandidos-publications.com.

One specific mechanism identified for daidzein involves the modulation of endothelial function. The endothelium is a critical regulator of vascular tone, and its dysfunction is an early step in the development of atherosclerosis. In rat models, daidzein treatment was found to enhance endothelium-dependent relaxation of the aorta nih.gov. This beneficial effect was linked to an increase in the activity of endothelial nitric oxide synthase (eNOS), the enzyme that produces nitric oxide, a key signaling molecule that promotes vasodilation. The increased eNOS activity was associated with a decrease in the expression of its inhibitor, caveolin-1 (B1176169), and an increase in its activator, calmodulin, within endothelial cells nih.gov. These findings suggest that daidzoside and its metabolites can positively influence vascular health by promoting nitric oxide bioavailability.

Mechanisms in Models of Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques within arteries, which involves the interplay of various cell types and inflammatory processes. mcmaster.ca The formation of foam cells, which are lipid-laden macrophages, is a critical event in the development of these atherosclerotic plaques. researchgate.net In preclinical models, the mechanisms underlying atherosclerosis involve the migration of monocytes into the arterial intima, where they differentiate into macrophages. nih.gov These macrophages then engulf modified lipoproteins, such as oxidized low-density lipoprotein (LDL), leading to their transformation into foam cells. nih.gov

The progression of atherosclerosis is influenced by a number of factors, including the levels of circulating lipids and the inflammatory response within the vessel wall. mcmaster.ca Animal models, such as apolipoprotein E (apoE)-deficient and LDL receptor-deficient mice, are commonly used to study the mechanisms of atherogenesis as they develop hyperlipidemia and atherosclerotic lesions. nih.gov Research in these models has highlighted the importance of endothelial cell activation, which leads to the expression of adhesion molecules that facilitate the recruitment of immune cells. nih.gov The subsequent inflammatory cascade, involving various cytokines and immune cells, further contributes to plaque development and instability. mcmaster.ca

Effects on Vascular Health Parameters

Vascular health is a multifaceted concept encompassing the structural and functional integrity of blood vessels. Key parameters used to assess vascular health include vascular reactivity (the ability of vessels to constrict and dilate), the mechanical properties of the vessel wall (such as stiffness or distensibility), and the density of the microvascular network. nih.gov Endothelial function is a critical aspect of vascular health, and its impairment is considered an early step in the development of atherosclerosis. nih.gov

One of the primary measures of endothelial function is flow-mediated dilation (FMD), which assesses the ability of an artery to widen in response to an increase in blood flow. nih.gov Other important parameters include responses to vasoactive substances like acetylcholine (B1216132) and sodium nitroprusside, which can provide insights into endothelium-dependent and -independent vasodilation, respectively. nih.gov Furthermore, markers of oxidative stress and inflammation, such as myeloperoxidase (MPO) and C-reactive protein (CRP), are also considered relevant indicators of vascular health, as they are associated with endothelial dysfunction and the progression of cardiovascular disease. mdpi.com

Enzymatic Inhibition and Functional Characterization

Selective Inhibition of Mitochondrial Aldehyde Dehydrogenase (ALDH-2/ALDH-I)

Daidzoside, also referred to as daidzin, has been identified as a potent and selective inhibitor of human mitochondrial aldehyde dehydrogenase (ALDH-I), which is now more commonly known as ALDH-2. nih.gov This isoflavone, the 7-glucoside of 4',7-dihydroxyisoflavone, demonstrates a high degree of selectivity for the mitochondrial isozyme over the cytosolic aldehyde dehydrogenase isozyme (ALDH-II), with the latter being nearly 1,000 times less sensitive to inhibition by daidzoside. nih.gov The inhibitory action of daidzoside on ALDH-2 is a reversible process. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction between daidzoside and ALDH-2 has been characterized through kinetic analysis. These studies reveal that daidzoside acts as a competitive inhibitor with respect to the aldehyde substrate, such as formaldehyde (B43269). nih.gov The inhibition constant (Ki) for daidzoside in its competitive inhibition of ALDH-I with formaldehyde as the substrate is 40 nM. nih.gov In contrast, with respect to the coenzyme NAD+, daidzoside exhibits uncompetitive inhibition. nih.gov The determination of such kinetic parameters is crucial for understanding the potency and mechanism of enzyme inhibitors. nih.gov

| Parameter | Value | Type of Inhibition (vs. Substrate) | Type of Inhibition (vs. NAD+) |

| Ki | 40 nM | Competitive | Uncompetitive |

Specificity Profile Against Other Dehydrogenases

The specificity of daidzoside's inhibitory activity is a key feature. It does not exert an inhibitory effect on human class I, II, or III alcohol dehydrogenases. nih.gov A survey of over 40 structurally related compounds found that while 12 showed some inhibition of ALDH-I, only prunetin (B192199) and 5-hydroxydaidzin (genistin) displayed both high selectivity and potency, though they were 7- to 15-fold less potent than daidzoside. nih.gov This high degree of specificity for mitochondrial ALDH distinguishes daidzoside from other isoflavones and highlights its potential for targeted therapeutic applications based on its specific enzyme inhibition. nih.gov

Antiproliferative and Anticancer Activities in Preclinical Settings

In preclinical studies, various natural compounds have been investigated for their potential to inhibit the growth of cancer cells. The antiproliferative activity of a compound refers to its ability to prevent or reduce the rate of cell growth and proliferation. nih.gov Mechanisms through which antiproliferative effects can be achieved include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, such as the G1 phase. nih.govnih.gov

Effects on Cancer Cell Lines (In Vitro Studies)

Daidzoside, also known as daidzin, has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines in preclinical in vitro studies. As the glycoside form of daidzein, its bioactivity is often linked to its hydrolysis into the aglycone daidzein.

In human cervical cancer HeLa cells, daidzoside has been shown to induce apoptosis. nih.gov Treatment with daidzoside led to an increase in the generation of reactive oxygen species (ROS) and altered mitochondrial membrane permeability, key events in the initiation of programmed cell death. nih.gov Furthermore, it was observed to inhibit the cell adhesion properties of HeLa cells. nih.gov

The aglycone, daidzein, has been more extensively studied and exhibits a broad range of anticancer activities. In human breast cancer MCF-7 cells, daidzein was found to induce apoptosis with an IC50 value of 50µM. nih.govwaocp.org This effect was mediated through the intrinsic mitochondrial pathway. nih.govwaocp.org Similarly, in human hepatoma BEL-7402 cells, daidzein showed moderate cytotoxic activity with an IC50 value of 59.7±8.1 µM and induced apoptosis. nih.gov However, it displayed no significant cytotoxic activity against A549 (lung carcinoma), HeLa, HepG-2 (hepatocellular carcinoma), and MG-63 (osteosarcoma) cell lines at the tested concentrations. nih.gov Other studies have also reported the inhibitory effects of daidzein on the proliferation of various cancer cell lines, including those of the colon, pancreas, and ovary. nih.govpeerj.com

Table 1: Effects of Daidzoside and Daidzein on Cancer Cell Lines (In Vitro)

| Compound | Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|---|

| Daidzoside | HeLa (Cervical Cancer) | Induces apoptosis, inhibits cell adhesion | Increased ROS, altered mitochondrial membrane permeability | nih.gov |

| Daidzein | MCF-7 (Breast Cancer) | Induces apoptosis (IC50: 50µM) | Mediated by the intrinsic mitochondrial pathway | nih.govwaocp.org |

| Daidzein | BEL-7402 (Hepatoma) | Moderate cytotoxicity (IC50: 59.7±8.1 µM), induces apoptosis | - | nih.gov |

| Daidzein | A549, HeLa, HepG-2, MG-63 | No significant cytotoxicity | - | nih.gov |

| Daidzein | 143B, U2OS (Osteosarcoma) | Inhibits proliferation and migration, induces cell cycle arrest | - | peerj.com |

Investigation of Cellular Signaling Pathways Involved in Antiproliferation

The antiproliferative effects of daidzoside and its aglycone, daidzein, are underpinned by their modulation of several key cellular signaling pathways.

In human cervical cancer HeLa cells, daidzoside treatment has been found to significantly decrease the gene expression of Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), and extracellular signal-regulated kinase (ERK). nih.gov The JAK/STAT pathway is crucial for cancer cell progression and immune surveillance. nih.gov By downregulating this pathway, daidzoside effectively inhibits cell proliferation. nih.gov Furthermore, daidzoside treatment in HeLa cells leads to an increase in the levels of both intrinsic and extrinsic initiator caspases of the apoptotic pathway, specifically caspase-8 and caspase-9, which are key regulators of apoptosis. nih.gov

The pro-apoptotic activity of daidzein in various cancer cells is frequently linked to the mitochondrial (intrinsic) pathway of apoptosis. In MCF-7 breast cancer cells, daidzein treatment leads to an outburst of ROS, which in turn causes an alteration of the mitochondrial membrane potential. nih.govwaocp.orgnih.govcapes.gov.br This is associated with an enhanced ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome C into the cytosol and the subsequent activation of caspase-9 and caspase-3/7. nih.govwaocp.orgnih.govcapes.gov.br This cascade of events ultimately results in apoptotic cell death. nih.govwaocp.orgnih.govcapes.gov.br Similar mechanisms involving the mitochondrial pathway and the regulation of Bcl-2 family proteins have been observed in BEL-7402 hepatoma cells treated with daidzein. nih.gov

In addition to the JAK/STAT and mitochondrial pathways, daidzein has been shown to influence other signaling cascades. In osteosarcoma cells, the antitumor effects of daidzein may be mediated through the Src-ERK pathway. peerj.com Moreover, in bladder cancer, daidzein has been reported to exert its antitumor activity via inhibition of the FGFR3 pathway. peerj.com

Table 2: Cellular Signaling Pathways Modulated by Daidzoside and Daidzein

| Compound | Cell Line | Pathway | Effect | Citation |

|---|---|---|---|---|

| Daidzoside | HeLa (Cervical Cancer) | JAK2/STAT3/ERK | Decreased gene expression of JAK2, STAT3, and ERK | nih.gov |

| Daidzein | MCF-7 (Breast Cancer) | Mitochondrial (Intrinsic) Apoptosis | Increased Bax/Bcl-2 ratio, cytochrome C release, caspase activation | nih.govwaocp.orgnih.govcapes.gov.br |

| Daidzein | BEL-7402 (Hepatoma) | Mitochondrial (Intrinsic) Apoptosis | Regulation of Bcl-2 family proteins | nih.gov |

| Daidzein | Osteosarcoma Cells | Src-ERK | Inhibition of Src-ERK pathway phosphorylation | peerj.com |

| Daidzein | Bladder Cancer Cells | FGFR3 | Inhibition of FGFR3 pathway | peerj.com |

Bone Health Modulatory Effects in Preclinical Models

Influence on Osteoblast and Osteoclast Activity in Vitro

Daidzoside and its aglycone daidzein have demonstrated significant effects on the cellular components of bone, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), in in vitro studies.

Daidzoside has been shown to promote osteoblast differentiation. nih.gov More specifically, it has been found to inhibit the differentiation of osteoclasts from bone marrow macrophages induced by the receptor activator of nuclear factor-kB ligand (RANKL). nih.gov Furthermore, daidzoside was able to inhibit the hydroxyapatite-resorbing activity of mature osteoclasts. nih.gov This inhibition of osteoclastogenesis is a key mechanism for preventing bone loss. The compound was also shown to inhibit the expression of several osteoclast marker genes, including nuclear factor of activated T cells cytoplasmic 1 (NFATc1), cellular oncogene fos (c-Fos), tartrate-resistant acid phosphatase (TRAP), and cathepsin K (CTSK). nih.gov

Daidzein has also been extensively studied for its effects on bone cells. It has been shown to stimulate the proliferation and differentiation of osteoblasts. nih.gov In OCT1 osteoblastic cells, daidzein treatment led to an upregulation of osteoblast-specific marker genes such as Runt-related transcription factor 2 (Runx2) and Smad1. nih.gov It also enhanced alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. nih.gov The mechanism behind this appears to involve the stimulation of the bone morphogenetic protein (BMP)-2/Smads signaling pathway. nih.govresearchgate.net Daidzein has also been shown to increase the production of osteoprotegerin (OPG), an inhibitor of osteoclastogenesis, in osteoblasts. jpp.krakow.pl Conversely, daidzein can inhibit the proliferation and differentiation of osteoclasts, possibly by inducing apoptosis in osteoclast progenitors through estrogen receptor-mediated pathways. jpp.krakow.pl

Table 3: In Vitro Effects of Daidzoside and Daidzein on Bone Cells

| Compound | Cell Type | Effect | Key Findings | Citation |

|---|---|---|---|---|

| Daidzoside | Bone Marrow Macrophages | Inhibits osteoclast differentiation | Suppresses RANKL-induced osteoclastogenesis | nih.gov |

| Daidzoside | Mature Osteoclasts | Inhibits bone resorption | Decreases hydroxyapatite-resorbing activity | nih.gov |

| Daidzein | Osteoblasts (OCT1) | Promotes proliferation and differentiation | Upregulates Runx2, Smad1, and ALP activity via BMP-2/Smads pathway | nih.govresearchgate.net |

| Daidzein | Osteoblasts | Increases OPG production | Inhibits osteoclast maturation | jpp.krakow.pl |

| Daidzein | Osteoclast Progenitors | Induces apoptosis | Inhibits osteoclast proliferation and differentiation | jpp.krakow.pl |

Mechanistic Studies in Animal Models of Bone Loss and Osteoporosis

Animal models of bone loss, particularly ovariectomized (OVX) rodents which mimic postmenopausal osteoporosis, have been instrumental in elucidating the in vivo efficacy of daidzoside and daidzein.

In a lipopolysaccharide (LPS)-induced model of bone loss, daidzoside was shown to inhibit bone loss by suppressing osteoclast differentiation. nih.gov This in vivo finding is consistent with its in vitro effects on osteoclasts. nih.gov

Studies using daidzein in OVX rats have demonstrated its ability to prevent bone loss. jpp.krakow.plusda.gov Daidzein treatment has been associated with an increase in trabecular bone area and thickness, and a decrease in trabecular separation. jpp.krakow.pl Some studies suggest that daidzein is more effective than other isoflavones, such as genistein, in preventing OVX-induced bone loss. jpp.krakow.plusda.gov The preventive effect of daidzein on bone loss in OVX rats is thought to be due to the suppression of bone turnover. jst.go.jp In OVX mice, daidzein has been shown to alleviate osteoporosis by promoting angiogenesis in cancellous bone, which in turn promotes bone formation. nih.gov This effect was linked to the inhibition of caveolin-1 and the subsequent activation of the EGFR/AKT/PI3K signaling pathway in bone marrow endothelial cells. nih.gov However, it is worth noting that in a study using obese Zucker rats, a high-daidzein diet did not significantly improve bone density or other markers of bone health, suggesting that the metabolic state of the animal may influence the skeletal effects of daidzein. nih.gov

Table 4: Effects of Daidzoside and Daidzein in Animal Models of Bone Loss

| Compound | Animal Model | Effect | Mechanism | Citation |

|---|---|---|---|---|

| Daidzoside | LPS-induced bone loss in mice | Inhibits bone loss | Suppresses osteoclast differentiation | nih.gov |

| Daidzein | Ovariectomized (OVX) rats | Prevents bone loss | Suppresses bone turnover | jpp.krakow.plusda.govjst.go.jp |

| Daidzein | Ovariectomized (OVX) mice | Alleviates osteoporosis | Promotes angiogenesis and bone formation via inhibition of caveolin-1 and activation of EGFR/AKT/PI3K pathway | nih.gov |

| Daidzein | Obese Zucker rats | No significant effect on bone density | - | nih.gov |

Immunomodulatory Activities in Preclinical Studies

The immunomodulatory properties of daidzoside are primarily attributed to its aglycone, daidzein, which has been the focus of most preclinical investigations in this area.

Daidzein has been shown to regulate mucosal immune responses by suppressing the function of dendritic cells (DCs). nih.gov In a study using mouse models, daidzein exposure was found to decrease the B cell population while increasing the helper and cytotoxic T cell populations in female B6C3F1 mice. nih.gov In non-obese diabetic (NOD) mice, an animal model for autoimmune type 1 diabetes, daidzein increased certain populations of activated T cells and B cells in females. nih.gov These findings suggest that daidzein can modulate both innate and acquired immunity. nih.gov The immunomodulatory effects of daidzein are thought to be mediated, at least in part, through estrogen receptor-dependent and independent mechanisms. nih.gov

In vitro studies using human monocyte-derived dendritic cells have shown that daidzein can suppress the lipopolysaccharide (LPS)-induced expression of activation markers such as CD80 and CD86. nih.gov It also suppressed the secretion of the anti-inflammatory cytokine IL-10 from LPS-treated DCs. nih.gov

Table 5: Immunomodulatory Effects of Daidzein in Preclinical Studies

| Model | Effect | Key Findings | Citation |

|---|---|---|---|

| B6C3F1 Mice (Female) | Modulates T and B cell populations | Decreased B cells, increased helper and cytotoxic T cells | nih.gov |

| NOD Mice (Female) | Modulates activated immune cells | Increased CD8+CD25+ and B220+CD40L+ splenocytes | nih.gov |

| Human Monocyte-Derived Dendritic Cells | Suppresses activation | Inhibited LPS-induced expression of CD80 and CD86 | nih.gov |

| Human Monocyte-Derived Dendritic Cells | Modulates cytokine secretion | Suppressed LPS-induced IL-10 secretion | nih.gov |

Research Methodologies and Experimental Approaches for Daidzoside Studies

Isolation and Purification Techniques for Daidzoside from Natural Sources

The extraction and purification of Daidzoside from plant sources, such as soybeans and red clover, are foundational steps for research. researchgate.net The choice of method impacts the yield and purity of the final compound. Traditional methods like maceration and heat-reflux extraction are often employed. nih.govresearchgate.net Maceration involves soaking the plant material in a solvent over time, while heat-reflux uses heat to accelerate solvent extraction. nih.gov

More advanced and efficient techniques have been developed to improve yields and reduce extraction time and solvent consumption. uga.edu Ultrasound-Assisted Extraction (UAE) uses sound waves to disrupt plant cell walls, enhancing solvent penetration and increasing the extraction yield of isoflavones. nih.govnih.gov Another significant technique is column chromatography, which is used for purification. researchgate.netmdpi.com For instance, a two-stage adsorption/desorption chromatography process using macroporous resin (like HP-20) followed by aluminium oxide can effectively separate isoflavone (B191592) glucosides from aglycones and then isolate individual isoflavones with high recovery and purity. researchgate.net

Table 1: Comparison of Extraction Methods for Isoflavones

| Method | Principle | Key Advantages | Common Solvents |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent to allow for the slow diffusion of compounds. nih.gov | Simple, low cost. | Ethanol, Methanol, Water. nih.gov |

| Heat-Reflux Extraction | Boiling a solvent with the plant material, with the vapor being cooled and recycled back into the extraction flask. | Faster than maceration due to heat. | Ethanol, Methanol. researchgate.netnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Using high-frequency sound waves (e.g., 38 kHz) to create cavitation bubbles that disrupt cell walls, enhancing mass transfer. nih.gov | Reduced extraction time, lower solvent consumption, increased yield. nih.govuga.edu | Aqueous Ethanol (50-70%). nih.gov |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., Diaion HP20 resin, aluminium oxide) as a mobile phase passes through. researchgate.netmdpi.com | High purification capability, can separate structurally similar compounds. researchgate.net | Methanol, Ethanol. mdpi.com |

Advanced Analytical Quantification Methods

Accurate quantification of Daidzoside is essential for pharmacokinetic studies and quality control. Modern analytical chemistry offers several highly sensitive and specific methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of flavonoids like Daidzoside from complex mixtures. nih.gov The method separates compounds based on their passage through a packed column, with different compounds eluting at characteristic retention times.

The separated compounds are then identified and quantified by a detector.

UV-Vis Detectors : These detectors measure the absorbance of light at a specific wavelength. hitachi-hightech.com They are robust and commonly used, but they only measure one or a few pre-selected wavelengths at a time. shimadzu.com

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors : A DAD/PDA is a more advanced type of UV-Vis detector that measures absorbance across a wide range of wavelengths simultaneously. hitachi-hightech.comscioninstruments.com This provides a complete UV-Vis spectrum for each peak, which can be used for peak purity analysis and more confident compound identification by comparing the spectrum with that of a known standard. shimadzu.comshimadzu.com This capability is particularly useful in method development and for analyzing complex samples. researchgate.net

Table 2: HPLC Detector Characteristics for Daidzoside Analysis

| Detector Type | Principle of Operation | Advantages for Daidzoside Analysis | Limitations |

|---|---|---|---|

| UV-Vis | Measures light absorption at a single or few discrete wavelengths as the eluent passes through a flow cell. hitachi-hightech.com | Robust, cost-effective, good for routine quantitative analysis at a known maximum absorption wavelength. | Provides limited qualitative information (only retention time); less ideal for identifying unknown peaks. shimadzu.com |

| Diode Array (DAD/PDA) | Uses an array of photodiodes to capture the entire UV-Vis spectrum (e.g., 190-800 nm) of the eluent simultaneously. scioninstruments.comshimadzu.com | Provides spectral data for compound identification and peak purity assessment; flexible for method development. shimadzu.comresearchgate.net | Can have slightly higher noise levels compared to a single-wavelength UV-Vis detector. hitachi-hightech.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govepa.gov This method is invaluable for quantifying trace amounts of Daidzoside and its metabolites in complex biological matrices like plasma and urine. nih.govmdpi.com

After separation by LC, the molecules are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. In MS/MS, a specific parent ion (corresponding to the mass-to-charge ratio of Daidzoside, for example) is selected and fragmented, and the resulting product ions are detected. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference, leading to very low limits of detection and quantification. nih.govmdpi.com The technique has been successfully used to study the pharmacokinetics of Daidzein (B1669772) and its metabolites, such as its 7-O-glucuronide. nih.gov Furthermore, LC-MS/MS is instrumental in identifying unknown metabolites by analyzing their fragmentation patterns. nih.gov

Innovations in sample preparation aim to create greener, faster, and more efficient extraction processes. uga.edu

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netyoutube.com A substance becomes supercritical when its temperature and pressure are above their critical points, giving it properties of both a liquid and a gas. nih.gov By manipulating pressure and temperature, the solvating power of the supercritical CO2 can be fine-tuned to selectively extract specific compounds. nih.gov SFE is considered a "green" technology because CO2 is non-toxic, non-flammable, and easily removed from the final extract, leaving no solvent residue. researchgate.netyoutube.com

Solid-Phase Extraction (SPE) : SPE is a sample cleanup and concentration technique that uses a solid adsorbent to retain the analyte of interest from a liquid sample. An innovative approach involves using packed-nanofiber solid-phase extraction (PFSPE) to adsorb isoflavones like daidzein from biological fluids such as urine. rsc.org This method demonstrated high recovery rates and low limits of detection when combined with HPLC-UV analysis, making it a valuable tool for pharmacokinetic studies. rsc.org

In Vitro Model Systems for Mechanistic Research

To understand how Daidzoside functions at a molecular level, researchers use in vitro (test tube or cell culture) models. These controlled environments allow for the detailed study of cellular responses to the compound.

Cell culture is a fundamental tool for assessing the biological activities of Daidzoside. Various human cell lines are used depending on the research question. For example, cancer cell lines are widely used to investigate potential anti-cancer properties. Studies have utilized breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-small cell lung cancer cell lines (A549, H1299) to evaluate the effects of related compounds on cell viability, apoptosis (programmed cell death), and the underlying molecular pathways. nih.govmdpi.comresearchgate.net

These models allow researchers to investigate specific mechanisms, such as:

Induction of Apoptosis : Researchers can measure the activation of key proteins in the apoptotic pathway, such as caspases, to confirm that a compound induces cancer cell death. nih.gov

Cell Cycle Arrest : The effect of a compound on the cell division cycle can be analyzed to see if it halts cancer cell proliferation at specific phases (e.g., G2/M phase). nih.gov

Modulation of Signaling Pathways : The influence of a compound on critical cell signaling networks, like the PI3K/Akt pathway, can be determined to understand its mechanism of action. nih.gov

Estrogenic Activity : The ability of isoflavones and their metabolites to bind to estrogen receptors can be assessed using appropriate cell models. nih.gov

By using these well-defined in vitro systems, scientists can systematically dissect the molecular mechanisms through which Daidzoside exerts its biological effects. researchgate.netnih.gov

Enzyme Kinetic Assays and Receptor Binding Studies

The interaction of Daidzoside with specific biological targets is frequently elucidated through enzyme kinetic assays and receptor binding studies. These methodologies are crucial for determining the compound's mechanism of action, potency, and selectivity.

Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the presence of an inhibitor like Daidzoside. A primary target for Daidzoside is the human mitochondrial aldehyde dehydrogenase (ALDH-2 or ALDH-I), an enzyme critical in alcohol metabolism. Studies have demonstrated that Daidzoside is a potent and selective inhibitor of this enzyme. nih.govselleckchem.compnas.org Kinetic analyses have shown that Daidzoside inhibits ALDH-I in a reversible and apparently competitive manner with respect to the aldehyde substrate. selleckchem.compnas.org The inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition, is a key parameter derived from these assays. For human ALDH-I, Daidzoside has a Ki value of approximately 40 nM, whereas its inhibitory effect on the cytosolic isozyme, ALDH-II, is significantly weaker, with a Ki of about 20 µM. selleckchem.compnas.org The inhibition of hamster liver ALDH-2 by Daidzoside was found to be of a mixed type. nih.gov

Table 1: Inhibition Constants (Ki) of Daidzoside for Aldehyde Dehydrogenase (ALDH) Isozymes

| Enzyme Source | Isozyme | Substrate | Inhibition Type | Ki Value (nM) | Reference |

|---|---|---|---|---|---|

| Human | ALDH-I (Mitochondrial) | Formaldehyde (B43269) | Competitive | 40 | selleckchem.compnas.org |

| Human | ALDH-II (Cytosolic) | Formaldehyde | Competitive | 20,000 | selleckchem.compnas.org |

| Hamster | ALDH-2 (Mitochondrial) | Acetaldehyde | Mixed | 82 | nih.gov |

| Rat | ALDH-2 (Mitochondrial) | Acetaldehyde | Mixed | 52 | nih.gov |

Receptor binding assays are used to measure the affinity of a ligand for a receptor. While direct binding studies for Daidzoside are less common, research on its aglycone, Daidzein, provides insight into potential receptor interactions. Daidzein is known to bind to estrogen receptors (ER), with a preferential affinity for ERβ over ERα. nih.govnih.gov This interaction is believed to mediate some of the physiological effects of soy isoflavones. The binding affinity of Daidzein for ERβ is approximately five-fold higher than for ERα. nih.gov Computational docking studies have calculated the binding free energy of Daidzein with ERα and ERβ to be -9.30 kcal/mol and -8.30 kcal/mol, respectively, further supporting this preferential binding. nih.gov

Computational Approaches (e.g., Molecular Docking, QSAR modeling)

Computational methods are invaluable for predicting and analyzing the interaction between Daidzoside and its potential biological targets, guiding further experimental validation.

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is used to understand the binding mode and affinity of a ligand, such as Daidzoside, within the active site of a target protein. While specific docking studies for Daidzoside are limited, research on its aglycone, Daidzein, and its derivatives illustrates the approach. For instance, docking studies of Daidzein with the Monocarboxylate transporter-8 (MCT8) protein, implicated in Allan-Herndon-Dudley syndrome, identified key hydrogen bond interactions with residues PRO-338, HIS-341, and GLU-348, predicting a favorable binding energy of -6.22 kcal/mol. nih.gov In another study, derivatives of Daidzein were docked with the c-Jun N-terminal kinase 1 (JNK1), a protein involved in inflammatory pathways. The analysis revealed binding energies as low as -9.5 kcal/mol, suggesting a strong potential for inhibition. frontiersin.org These studies provide a structural hypothesis for the observed biological activities and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.com QSAR models are developed by correlating variations in the physicochemical properties of compounds, represented by molecular descriptors, with their measured biological activities. sciepub.com

Although specific QSAR models for Daidzoside are not prominently reported, the methodology is highly applicable. A typical QSAR study involves:

Data Set Preparation : Compiling a series of structurally related compounds with their experimentally determined biological activities (e.g., IC50 or Ki values).

Descriptor Calculation : Generating various molecular descriptors for each compound, which quantify topological, electronic, geometric, and physicochemical properties. mdpi.com

Model Development : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation : Assessing the statistical significance and predictive power of the developed model using internal and external validation techniques. researchgate.net

For Daidzoside, a QSAR model could be developed using a series of its derivatives to predict their inhibitory activity against a target like ALDH-I. The resulting model could identify key structural features—such as the number of hydrogen bond donors, molecular shape, or specific substitutions on the chromone (B188151) ring—that are critical for enhancing its inhibitory potency. nih.gov Such models serve as valuable tools for the virtual screening of large compound libraries and for prioritizing the synthesis of novel, more effective derivatives. mdpi.com

In Vivo Animal Model Paradigms for Preclinical Studies

Selection and Justification of Specific Animal Models for Disease Pathophysiology

The preclinical evaluation of Daidzoside's therapeutic potential relies on the use of well-established in vivo animal models that replicate key aspects of human diseases. The choice of model is dictated by the specific biological activity being investigated, with common paradigms including models for cognitive dysfunction and osteoporosis.

Models for Cognitive Dysfunction To investigate the neuroprotective effects of Daidzoside, the scopolamine-induced amnesia model in rodents (mice or rats) is frequently employed. nih.govcriver.com Scopolamine (B1681570) is a non-selective muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to deficits in learning and short-term memory. criver.complos.org This model is considered a reliable pharmacological tool for mimicking the cholinergic deficit observed in conditions like Alzheimer's disease and age-related cognitive decline. nih.gov Its use is justified because it provides a platform to screen for compounds that can ameliorate memory impairment by modulating the cholinergic system or through other neuroprotective mechanisms, such as antioxidant or anti-inflammatory actions. nih.govplos.org

Models for Osteoporosis The ovariectomized (OVX) rat model is the most widely used and accepted preclinical model for studying postmenopausal osteoporosis. nih.gov The surgical removal of the ovaries induces estrogen deficiency, which leads to an imbalance in bone remodeling characterized by increased bone resorption and decreased bone formation. nih.gov This process results in a significant loss of bone mineral density (BMD) and deterioration of bone microarchitecture, closely mimicking the pathophysiology of osteoporosis in postmenopausal women. The justification for using the OVX rat model lies in its ability to effectively simulate the hormonal changes and subsequent skeletal effects of menopause, making it an excellent tool for evaluating the efficacy of compounds like Daidzoside in preventing bone loss. nih.gov

Experimental Design and Biomarker Evaluation in Animal Studies

Rigorous experimental design and the evaluation of relevant biomarkers are essential for validating the therapeutic effects of Daidzoside in preclinical animal studies.

Experimental Design In a typical study using the scopolamine-induced amnesia model , animals are divided into several groups: a control group, a scopolamine-only group, a positive control group (e.g., receiving a known nootropic drug), and one or more experimental groups receiving different doses of Daidzoside. njppp.comresearchgate.net After a period of treatment with Daidzoside, amnesia is induced by administering scopolamine shortly before behavioral testing. plos.org Cognitive function is then assessed using behavioral paradigms such as the Morris Water Maze (MWM), which evaluates spatial learning and memory, or the Passive Avoidance Paradigm (PAP), which assesses fear-motivated memory. criver.comnjppp.com

In the ovariectomized (OVX) rat model , the experimental design involves a sham-operated group (control), an OVX group, and OVX groups treated with Daidzoside or a positive control (e.g., estradiol). nih.gov Treatment typically begins after the ovariectomy and continues for several weeks or months to assess the compound's ability to prevent or reverse bone loss. nih.gov

Biomarker Evaluation The evaluation of specific biomarkers provides quantitative evidence of a compound's effect on the underlying pathophysiology. The selection of biomarkers is tailored to the animal model and the disease being studied.

Table 2: Common Biomarkers Evaluated in Preclinical Animal Studies of Daidzoside

| Disease Model | Category | Biomarker | Description | Reference |

|---|---|---|---|---|

| Scopolamine-Induced Amnesia | Behavioral | Escape Latency (MWM) | Time taken to find the hidden platform, indicating spatial learning. | njppp.com |

| Behavioral | Step-Down Latency (PAP) | Time taken to step down from a platform, indicating memory retention. | njppp.com | |

| Oxidative Stress | Malondialdehyde (MDA) | A marker of lipid peroxidation in brain tissue. | njppp.comresearchgate.net | |

| Neuroinflammation | TNF-α, IL-1β | Pro-inflammatory cytokines measured in brain homogenates. | mdpi.com | |

| Neurogenesis | Brain-Derived Neurotrophic Factor (BDNF) | A growth factor that supports the survival of existing neurons and encourages the growth of new ones. | plos.org | |

| Ovariectomized (OVX) Rat | Bone Density | Bone Mineral Density (BMD) | Measured by techniques like dual-energy X-ray absorptiometry (DXA) in the femur or lumbar vertebrae. | nih.gov |

| Bone Microarchitecture | Trabecular Bone Parameters | Includes trabecular number, thickness, and separation, assessed by micro-CT. | nih.gov | |

| Bone Turnover (Urine/Serum) | Alpha-1-antitrypsin (A1AT) | A protein marker found to be up-regulated in the urine of OVX rats. | nih.gov | |

| Oxidative Stress | Superoxide (B77818) Dismutase (SOD) | An antioxidant enzyme, found to be down-regulated in the urine of OVX rats. | nih.gov |

In neuroinflammation studies, additional biomarkers such as Glial Fibrillary Acidic Protein (GFAP) for astrocyte reactivity and soluble Triggering Receptor Expressed on Myeloid Cells 2 (sTREM2) for microglial activation can be assessed in cerebrospinal fluid or brain tissue. mdpi.com These biomarkers, in conjunction with behavioral outcomes, provide a comprehensive evaluation of Daidzoside's therapeutic efficacy.

Structure Activity Relationship Sar Studies and Daidzoside Derivatives

Development of Daidzoside Derivatives through Structural Modifications

To explore and potentially enhance the biological activities of daidzoside, researchers have developed a range of derivatives through various structural modifications. These modifications primarily target the glycosidic moiety and the isoflavone (B191592) core.

One common approach is the alteration of the sugar component attached at the 7-position. This has led to the synthesis of various glycosidic derivatives. For instance, enzymatic transglycosylation has been employed to create daidzoside derivatives with different sugar units, such as:

Daidzein (B1669772) 7-O-gentiobioside: Featuring a disaccharide (gentiobiose) at the 7-position.

Daidzein 7-O-galactoside: Replacing the glucose with a galactose molecule.

Daidzein 7-O-β-maltooligosaccharides: Attaching longer chains of glucose units.

These modifications are intended to alter the solubility, stability, and bioavailability of the parent compound, which in turn can influence its biological efficacy.

Another strategy involves modifications to the daidzein aglycone itself, while retaining the 7-O-glucoside. A key area of investigation has been the introduction of additional hydroxyl groups, a process known as hydroxylation. This can be achieved through biotransformation using microorganisms or their enzymes. A notable example is the creation of 3'-hydroxydaidzin .

Furthermore, synthetic chemistry approaches have been used to introduce other functional groups to the isoflavone ring system. These include:

Alkylation: Introducing straight-chain alkyl groups with terminal polar functions (e.g., -OH, -COOH, -NH2) at the 7-position.

Substitution at the 4'-position: Replacing the hydroxyl group with other small, polar groups like an amino group (-NH2).

The rationale behind these modifications is to fine-tune the electronic and steric properties of the molecule to enhance its interaction with specific biological targets and to improve its pharmacokinetic profile.

| Derivative Name | Structural Modification | Method of Development |

|---|---|---|

| Daidzein 7-O-gentiobioside | Replacement of glucose with gentiobiose at the 7-position | Enzymatic transglycosylation |

| Daidzein 7-O-galactoside | Replacement of glucose with galactose at the 7-position | Enzymatic transglycosylation |

| Daidzein 7-O-β-maltoside | Attachment of a maltose unit at the 7-position | Biocatalytic glycosylation |

| 3'-Hydroxydaidzin | Introduction of a hydroxyl group at the 3'-position of the daidzein core | Biotransformation using recombinant E. coli |

| 4',7-disubstituted isoflavone glucosides | Various substitutions at the 4' and 7-positions of the isoflavone core | Chemical synthesis |

Evaluation of Modified Daidzoside Compounds for Enhanced Bioactivity or Specificity

The synthesized and biotransformed derivatives of daidzoside have been subjected to a variety of biological assays to evaluate their potential for enhanced bioactivity or improved specificity compared to the parent compound.

Derivatives with modified glycosylation have shown significant improvements in certain biological activities. For example, daidzein 7-O-gentiobioside and daidzein 7-O-galactoside exhibited higher anti-allergic activity, as measured by their ability to inhibit histamine release, compared to daidzoside. nih.gov These glycosylated derivatives also demonstrated enhanced tyrosinase inhibitory activity, suggesting their potential in applications related to hyperpigmentation. nih.gov The addition of longer sugar chains, as in the case of β-maltooligosaccharides, has also been shown to influence bioactivity. For instance, daidzein 7-O-β-maltoside showed inhibitory effects on IgE antibody production, indicating its potential in managing allergic responses.

The introduction of a hydroxyl group at the 3'-position of the daidzein core in 3'-hydroxydaidzin resulted in a dramatic increase in antioxidant activity. This derivative displayed significantly more potent free radical scavenging activity than daidzoside, highlighting the importance of the ortho-dihydroxy structure in the B-ring for antioxidant capacity.

Studies on daidzin (B1669773) analogs with substitutions on the isoflavone ring have provided valuable insights into their specificity for different enzymes. For example, analogs with small, polar, hydrogen-bonding substituents at the 4'-position were found to be the most potent inhibitors of ALDH-2. In contrast, analogs with non-polar, electron-withdrawing groups at the 4'-position were potent inhibitors of MAO. This demonstrates that specific structural modifications can be used to tailor the selectivity of daidzoside derivatives towards different biological targets.

| Derivative | Observed Biological Activity | Comparison to Daidzoside |

|---|---|---|

| Daidzein 7-O-gentiobioside | Enhanced anti-allergic and tyrosinase inhibitory activity | More potent |

| Daidzein 7-O-galactoside | Enhanced anti-allergic and tyrosinase inhibitory activity | More potent |

| Daidzein 7-O-β-maltoside | Inhibition of IgE antibody production | Different bioactivity profile |

| 3'-Hydroxydaidzin | Significantly increased free radical scavenging activity | Much more potent antioxidant |

| 4'-Substituted daidzin analogs (polar groups) | Potent ALDH-2 inhibition | More potent and selective |

| 4'-Substituted daidzin analogs (non-polar groups) | Potent MAO inhibition | More potent and selective |

Future Directions and Unexplored Avenues in Daidzoside Research

Identification of Novel Biological Targets and Signaling Pathways

While the anti-inflammatory effects of daidzoside and its metabolite, daidzein (B1669772), are recognized, the full spectrum of their molecular interactions is still being uncovered. Future research should aim to identify novel biological targets and further elucidate their roles in complex signaling cascades.

Initial studies have shown that daidzoside and daidzein can modulate key inflammatory pathways, such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, both compounds were found to reduce the production of pro-inflammatory cytokines. nih.gov Specifically, they partially suppress the MAPK pathway by decreasing the phosphorylation of p38 and ERK. nih.gov

However, their effects on the NF-κB pathway show important distinctions. Daidzein demonstrates a broader inhibitory effect, reducing the phosphorylation of IKKα/β, IκBα, and the p65 subunit, whereas daidzin's impact was noted primarily on p65 phosphorylation. nih.gov Both compounds were effective in inhibiting the nuclear translocation of the p65 subunit. nih.gov

Beyond these pathways, research into daidzein suggests other potential targets that warrant investigation for daidzoside. For instance, daidzein has been shown to inhibit the NLRP3 inflammasome signaling pathway, a key component of the innate immune response. nih.gov Investigating whether daidzoside has a direct or indirect effect on the NLRP3 inflammasome and its components, such as the ASC adaptor and Caspase-1, could reveal new mechanisms for its anti-inflammatory properties. nih.gov

Table 1: Potential Signaling Pathways for Daidzoside Research

| Signaling Pathway | Known/Potential Target | Observed/Potential Effect | Research Focus |

| MAPK Pathway | p38, ERK | Partial suppression of phosphorylation. nih.gov | Elucidate the precise mechanism of interaction and downstream consequences. |

| NF-κB Pathway | p65 subunit, IKKα/β, IκBα | Inhibition of p65 nuclear translocation (daidzin & daidzein); Inhibition of IKKα/β and IκBα phosphorylation (daidzein). nih.gov | Investigate if daidzoside directly interacts with upstream regulators of NF-κB. |

| Inflammasome Pathway | NLRP3, ASC, Caspase-1 | Down-regulation of NLRP3 protein expression by daidzein. nih.gov | Determine if daidzoside can modulate inflammasome activation before its hydrolysis to daidzein. |

| Estrogen Receptor (ER) Signaling | ERα, ERβ | Known phytoestrogenic activity, mimicking or hindering estrogen binding. nih.gov | Explore ER-independent activities and non-classical ER signaling modulation by daidzoside. |

Application of Advanced Omics Technologies in Daidzoside Research

The application of advanced "omics" technologies offers a powerful, unbiased approach to understanding the complex biological effects of daidzoside. These high-throughput methods, including proteomics and metabolomics, can provide a holistic view of the molecular changes induced by the compound in biological systems. nih.govnih.gov

Proteomics: This technology can be used to identify the full set of proteins that interact with daidzoside or whose expression levels change upon treatment. Proteomic analysis of cells or tissues exposed to daidzoside could uncover previously unknown protein targets, leading to new hypotheses about its mechanism of action. nih.gov For example, proteomic studies could validate predicted interactions and reveal novel binding partners, expanding our understanding beyond known inflammatory targets. nih.gov

Metabolomics: As a tool to study the global profile of metabolites, metabolomics is particularly well-suited for daidzoside research. frontiersin.org It can be used to track the metabolic fate of daidzoside in different biological systems and to identify endogenous metabolites that are altered by its presence. researchgate.net This approach could reveal changes in key metabolic pathways related to energy, amino acid, or lipid metabolism, providing insights into its systemic effects. ed.ac.uknih.gov Such studies could also help identify biomarkers to monitor the biological response to daidzoside.

Table 2: Potential Applications of Omics Technologies in Daidzoside Research

| Omics Technology | Research Application | Potential Insights |

| Proteomics | Identify protein binding partners of daidzoside. | Discovery of novel direct targets and signaling pathways. nih.gov |

| Quantify changes in protein expression post-treatment. | Understanding downstream effects on cellular machinery and function. | |

| Metabolomics | Profile changes in endogenous metabolites after daidzoside administration. | Elucidation of effects on systemic metabolism (e.g., energy, lipid, amino acid pathways). researchgate.neted.ac.uk |

| Track the biotransformation of daidzoside into its metabolites (e.g., daidzein). | Mapping metabolic pathways and identifying factors influencing its bioavailability. nih.gov | |

| Transcriptomics | Analyze changes in gene expression in response to daidzoside. | Identification of regulated genes and pathways, providing a mechanistic link between target binding and cellular response. nih.gov |

| Genomics | Correlate genetic variations with individual responses to daidzoside. | Understanding inter-individual variability in metabolism and efficacy, paving the way for personalized medicine. frontiersin.org |

Investigating Unexplored Preclinical Efficacy Areas

While daidzoside and daidzein have been studied for their potential benefits in osteoporosis, cardiovascular disease, and inflammation, many other therapeutic areas remain unexplored. nih.govnih.gov The known mechanisms of action provide a strong rationale for investigating its efficacy in other pathologies.

Given its demonstrated anti-inflammatory properties through modulation of the NF-κB and MAPK pathways, a logical next step is to investigate its potential in chronic inflammatory and autoimmune diseases where these pathways are implicated. Furthermore, its classification as a phytoestrogen suggests potential applications in hormone-dependent conditions beyond postmenopausal symptoms. nih.gov The neuroprotective potential of daidzein has also been suggested, opening an avenue for research into neuroinflammatory and neurodegenerative disorders. nih.gov

Table 3: Unexplored Preclinical Efficacy Areas for Daidzoside

| Potential Therapeutic Area | Rationale | Suggested Research Direction |

| Neuroinflammatory Disorders | Daidzein has suggested neuroprotective properties and modulates key inflammatory pathways (NF-κB, MAPK) active in neurodegeneration. nih.govnih.gov | Efficacy studies in preclinical models of diseases like Parkinson's or Alzheimer's, focusing on inflammatory markers and neuronal survival. |

| Gastrointestinal Inflammatory Diseases | Daidzoside is hydrolyzed in the gut, and its metabolites interact with inflammatory pathways relevant to conditions like inflammatory bowel disease (IBD). nih.gov | Investigation in animal models of colitis to assess effects on gut inflammation, barrier function, and microbiome composition. |

| Metabolic Syndrome | Anti-inflammatory and antioxidant effects could counteract the low-grade inflammation characteristic of metabolic syndrome. nih.gov | Preclinical studies to evaluate effects on insulin (B600854) resistance, dyslipidemia, and hepatic steatosis in models of diet-induced obesity. |

| Certain Cancers | Daidzein has been studied for its potential anticancer effects, linked to apoptosis regulation and antioxidant activity. nih.gov | Efficacy studies of daidzoside in preclinical models of hormone-dependent and inflammation-driven cancers. |

Translational Research Gaps for Further Preclinical Development

Despite promising basic research, several gaps hinder the translation of daidzoside from a laboratory compound to a potential therapeutic agent. Addressing these challenges is crucial for its future preclinical and clinical development.

A primary obstacle is the compound's pharmacokinetic profile. Daidzoside, like its aglycone daidzein, suffers from poor aqueous solubility and low oral bioavailability due to extensive metabolism in the intestine and liver. mdpi.com This presents a significant challenge for achieving therapeutic concentrations in target tissues. Future research must focus on developing novel formulation strategies, such as nanotechnology-based delivery systems (e.g., polymeric nanoparticles, liposomes), to enhance solubility and improve systemic absorption. mdpi.com

Another major gap is the reliance on animal models that may not accurately predict human responses. medium.combiobostonconsulting.com The metabolism of isoflavones, particularly the conversion of daidzein to equol (B1671563), is highly dependent on specific gut bacteria that are not present in all humans, leading to significant inter-individual variability. nih.gov This makes it difficult to translate findings from standard animal models. Future preclinical studies should consider using humanized animal models or advanced in vitro systems like "organ-on-a-chip" technology to better mimic human physiology and metabolism. medium.com Overcoming these hurdles will be essential to bridge the gap between promising preclinical data and successful clinical application.

Table 4: Key Translational Gaps and Strategies for Daidzoside Research

| Translational Gap | Description | Potential Strategy |

| Poor Bioavailability | Low water solubility and extensive first-pass metabolism limit systemic exposure after oral administration. mdpi.com | Develop advanced drug delivery systems (e.g., solid lipid nanoparticles, nanoemulsions) to improve solubility and absorption. mdpi.com |

| Metabolic Variability | The conversion to active metabolites like daidzein and equol depends on individual gut microbiota, leading to variable responses. nih.gov | Conduct studies stratifying by metabolizer status; develop co-therapies with probiotics to standardize metabolism. |

| Predictive Validity of Animal Models | Standard laboratory animals may not replicate human metabolism or the complexity of chronic human diseases. biobostonconsulting.comnih.gov | Utilize humanized animal models (e.g., with human gut microbiota) or employ microphysiological systems ("organ-on-a-chip"). medium.com |

| Lack of Robust Biomarkers | Absence of validated biomarkers to measure target engagement and biological response in preclinical and clinical settings. | Use omics technologies to discover and validate biomarkers of exposure and efficacy in biofluids. nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. How can Daidzein 7-O-glucoside be distinguished from other isoflavone glucosides (e.g., genistein 7-O-glucoside) using analytical techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) allows differentiation based on unique fragmentation patterns and retention times. For example, daidzein 7-O-glucoside exhibits a molecular ion at m/z 417.1185 ([M+H]⁺) and characteristic fragments at m/z 255.0652 (aglycone) and m/z 162.0528 (glucose moiety). Internal standards like 6-methoxyflavone can improve quantification accuracy .

Q. What are the primary metabolic pathways of Daidzein 7-O-glucoside in mammalian systems?

- Methodological Answer : Phase I metabolism involves hydrolysis by intestinal brush-border enzymes (e.g., lactase phlorizin hydrolase) to release the aglycone daidzein, followed by phase II conjugation (glucuronidation, sulfation) in the liver. Key metabolites include daidzein-7-O-glucuronide and equol (a gut microbiota-derived product). In vitro models like Caco-2 cells or perfused rat jejunum can mimic these pathways .

Q. Which analytical methods are most reliable for quantifying Daidzein 7-O-glucoside in plant extracts or biological matrices?

- Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) or HRMS is preferred. For example, a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. Validation should include recovery rates (≥85%) and limits of detection (LOD < 0.1 µg/mL) using spiked matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in absorption rates of Daidzein 7-O-glucoside between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in enzyme activity (e.g., luminal vs. intracellular glucosidases). Use dual models:

- In vitro : Caco-2 monolayers to assess passive diffusion and efflux transporters.

- In vivo : Portal vein cannulation in rats to measure systemic uptake.